molecular formula C8H8N2O B585402 5-Methoxy-3-methylpicolinonitrile CAS No. 1256792-12-7

5-Methoxy-3-methylpicolinonitrile

Cat. No. B585402
Key on ui cas rn: 1256792-12-7
M. Wt: 148.165
InChI Key: DZMOOZGVHAPCHF-UHFFFAOYSA-N
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Patent
US09034870B2

Procedure details

5-Bromo-3-methylpicolinonitrile (50, 35 g, 0.18 mol) was added to a solution of sodium methoxide (18 g, 0.54 mol) in methanol (200 mL), and the mixture was heated at reflux for 12 h. The solution was cooled to room temperature and concentrated to one third of its volume. The concentrated solution was diluted with water (150 mL), and the products were extracted with chloroform (3×50 mL). The combined extracts were washed with water (2×50 mL), brine (50 mL), dried with sodium sulfate and filtered through a pad of silica gel, washing with chloroform, to produce 51 as an off-white solid (21 g, 79%): mp 80-81° C. IR (film) 2225, 1645, 1589 cm−1; 1H NMR (300 MHz, CDCl3) δ 8.06 (d, J=2.6 Hz, 1H), 7.03 (d, J=2.4 Hz, 1H), 3.83 (s, 3H), 2.43 (s, 3H); 13C NMR (75 MHz, CDCl3) δ 157.65, 139.99, 137.68, 125.05, 120.52, 116.76, 55.84, 18.71; EIMS m/z (rel intensity): 148 (M+, 100); CIMS m/z (rel intensity): 149 (MH+, 100).
Quantity
35 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Yield
79%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH3:10])[C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[CH3:11][O-:12].[Na+]>CO>[CH3:11][O:12][C:2]1[CH:3]=[C:4]([CH3:10])[C:5]([C:8]#[N:9])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C#N)C
Name
sodium methoxide
Quantity
18 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 h
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to one third of its volume
ADDITION
Type
ADDITION
Details
The concentrated solution was diluted with water (150 mL)
EXTRACTION
Type
EXTRACTION
Details
the products were extracted with chloroform (3×50 mL)
WASH
Type
WASH
Details
The combined extracts were washed with water (2×50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
WASH
Type
WASH
Details
washing with chloroform

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=NC1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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